Lipophilicity (XLogP3) Modulation: 3,6,9,12,15-Pentaoxaheptadecane vs. Shorter PEG Ether Comparators
The computed XLogP3 value for 3,6,9,12,15-Pentaoxaheptadecane is 0.1, representing a key inflection point in the lipophilicity trend of oligomeric PEG ethers. This value is significantly lower than the LogP of the shorter diethylene glycol diethyl ether (LogP = 1.076, CAS 112-36-7) and higher than that of the shorter triethylene glycol dimethyl ether (XLogP3 = -0.5, CAS 112-49-2) [1]. This specific lipophilicity profile, achieved by the exact combination of five ether oxygens and two terminal ethyl groups, offers a unique balance between hydrophilicity and moderate membrane permeability not attainable with adjacent oligomers [2].
Comparator DEG diethyl ether LogP = 1.076
TriEG dimethyl ether XLogP3 = -0.5
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | Diethylene glycol diethyl ether (CAS 112-36-7): LogP = 1.076; Triethylene glycol dimethyl ether (CAS 112-49-2): XLogP3 = -0.5 |
| Quantified Difference | ΔLogP ~ -0.976 vs. DEG diethyl ether; ΔXLogP3 ~ +0.6 vs. TriEG dimethyl ether |
| Conditions | Computed by PubChem XLogP3 3.0 / Chemsrc data |
Why This Matters
For drug conjugate design, a LogP around 0.1 is often considered optimal for balancing aqueous solubility and passive membrane permeability, making this specific oligomer a superior starting point compared to more hydrophobic or hydrophilic alternatives.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 78057, 3,6,9,12,15-Pentaoxaheptadecane. Retrieved April 21, 2026. View Source
- [2] Chemsrc. Chemical data for CAS 112-36-7 (Diethylene glycol diethyl ether) and CAS 112-49-2 (Triethylene glycol dimethyl ether). Retrieved April 21, 2026. View Source
